molecular formula C7H8BrNO B11805783 2-Bromo-6-methoxy-3-methylpyridine CAS No. 1256789-76-0

2-Bromo-6-methoxy-3-methylpyridine

Cat. No.: B11805783
CAS No.: 1256789-76-0
M. Wt: 202.05 g/mol
InChI Key: FORSMPIAYBQWBN-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-methylpyridine is a bromopyridine derivative with the molecular formula C7H8BrNO. It is a light yellow solid with a boiling point of approximately 244°C and a density of 1.452 g/cm³. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 2-Bromo-6-methoxy-3-methylpyridine involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the preparation of 2-bromo-3-hydroxypyridine, followed by methylation using iodomethane to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-6-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A similar bromopyridine derivative used in various chemical syntheses.

    3-Bromo-6-methoxy-2-methylpyridine: Another closely related compound with similar properties and applications.

Uniqueness

2-Bromo-6-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research contexts.

Properties

CAS No.

1256789-76-0

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-6-methoxy-3-methylpyridine

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI Key

FORSMPIAYBQWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)Br

Origin of Product

United States

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